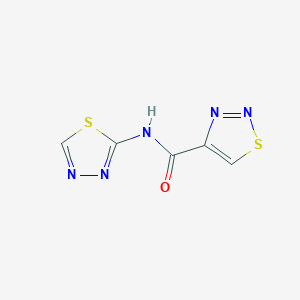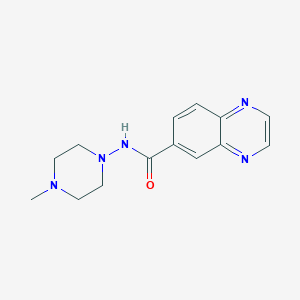
N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide: is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse pharmacological activities
作用机制
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide typically involves the condensation of quinoxaline derivatives with piperazine derivatives. One common method includes the reaction of quinoxaline-6-carboxylic acid with 4-methylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
化学反应分析
Types of Reactions: N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: N-alkylated piperazine derivatives.
科学研究应用
Chemistry: In chemistry, N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds .
Biology: Biologically, this compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of various bacterial and viral strains .
Medicine: In medicine, this compound is being explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer .
Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are employed as active ingredients in various formulations .
相似化合物的比较
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Comparison: Compared to these similar compounds, N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide exhibits unique properties such as higher selectivity towards specific molecular targets and reduced side effects. Its ability to inhibit c-MYC transcription more effectively than other quinoxaline derivatives makes it a promising candidate for targeted cancer therapy .
属性
IUPAC Name |
N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-18-6-8-19(9-7-18)17-14(20)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXNJXSFIGUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2921056.png)
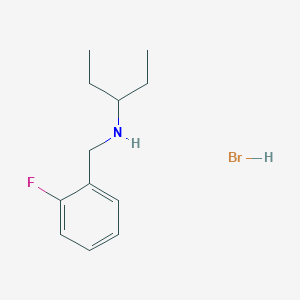
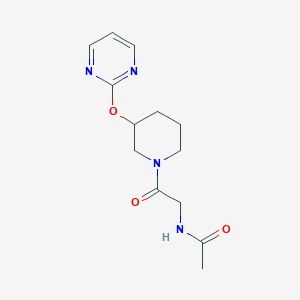
![(1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride](/img/structure/B2921054.png)
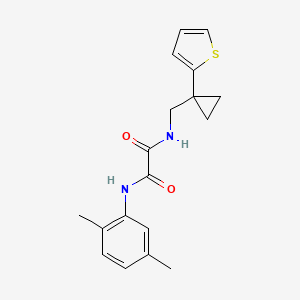
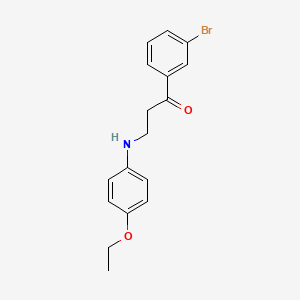
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)
![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)
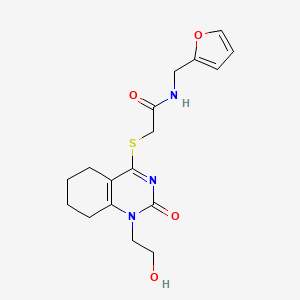
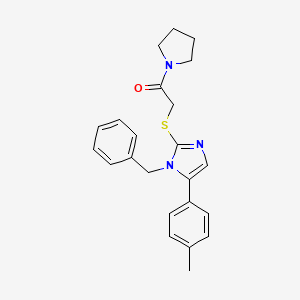
![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)
![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)
